1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-4-7-17(8-5-14)19(24)13-26-20-21(25)23(11-10-22-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHXKCNMEVDDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired pyrazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core : The target compound shares the dihydropyrazin-2-one core with compounds in and , whereas pyrazoline () and oxadiazole-thiazole () derivatives represent distinct heterocyclic systems.
- Sulfanyl Linkages: The sulfanyl group in the target compound and –6 may enhance hydrogen-bonding capacity, unlike the pyrazoline derivatives in and .
Comparison :
- Pyrazoline derivatives () are synthesized via chalcone intermediates and hydrazine cyclization, achieving high yields (80–86%). The target compound’s synthesis may require analogous steps but with tailored starting materials.
- Oxadiazole-thiazole hybrids () involve multistep routes, emphasizing the complexity of introducing multiple heterocycles.
Physical and Spectral Properties
Table 3: Physical and Spectral Data
Analysis :
- Melting Points: Pyrazoline derivatives (120–130°C) and oxadiazole-thiazole hybrids (134–178°C) exhibit higher melting points than dihydropyrazinones (data unavailable), likely due to crystallinity differences.
- Spectral Features :
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclization and sulfanyl group incorporation. A recommended approach is adapting methods from structurally analogous pyrazine derivatives. For instance, hydrazine derivatives can react with ketones under acidic conditions (e.g., glacial acetic acid with HCl) to form pyrazinone cores . Key steps include:
- Cyclization: Use of (3,4-dimethylphenyl)hydrazine hydrochloride with carbonyl intermediates under reflux (60–65°C, 5–8 hours) .
- Sulfanyl Incorporation: Thioether formation via nucleophilic substitution with mercaptoacetophenone derivatives, optimized in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization for >95% purity .
Basic: How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD): Resolve crystal packing and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules .
- NMR Spectroscopy: ¹H/¹³C NMR to assign substituent positions (e.g., dimethylphenyl protons at δ 2.17–2.22 ppm, sulfanyl protons at δ 3.11–3.80 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~380–400 g/mol) .
Advanced: What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling reactions?
Methodological Answer:
The sulfanyl (-S-) group acts as a nucleophile in SN2 reactions or participates in radical-mediated pathways. Computational studies (DFT) on analogous compounds reveal:
- Nucleophilicity: Sulfur’s lone pairs facilitate attack on electrophilic carbons (e.g., alkyl halides), with activation energies ~20–25 kcal/mol .
- Radical Stability: Thiyl radicals stabilize via conjugation with aromatic systems, enabling C-S bond formation under UV irradiation .
Advanced: How can environmental fate studies be designed to assess this compound’s persistence in ecosystems?
Methodological Answer:
Adopt frameworks from Project INCHEMBIOL :
- Abiotic Degradation: Hydrolysis/photolysis experiments at varying pH/UV intensities.
- Biotic Transformation: Microbial degradation assays using soil/water microcosms.
- Partitioning Studies: Measure logP (octanol-water) and soil adsorption coefficients (Kd).
- Ecotoxicity: Daphnia magna or algal growth inhibition tests at 0.1–10 mg/L concentrations.
Advanced: What strategies evaluate this compound’s biological activity against enzyme targets?
Methodological Answer:
For antimicrobial or anticancer screening:
- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition at IC50 < 50 µM) .
- Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Molecular Docking: AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and Ames test outcomes.
- Metabolite Identification: Gaussian-based DFT calculations to simulate oxidation (e.g., sulfoxide formation) .
- Toxicity Profiling: QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity risks.
Advanced: How should contradictory data on synthesis yields or bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., catalyst purity, inert atmosphere) .
- Statistical Analysis: Apply ANOVA to compare yields across batches or biological replicates.
- Structural Confirmation: Re-analyze impure batches via HPLC-MS to identify byproducts .
Advanced: What substituent effects influence regioselectivity in pyrazinone ring functionalization?
Methodological Answer:
Electron-donating groups (e.g., methyl) enhance nucleophilic attack at the C-3 position:
- Steric Effects: Bulky substituents (e.g., 4-methylphenyl) reduce yields by ~15% in SNAr reactions .
- Electronic Effects: Nitro groups at C-5 increase electrophilicity, favoring thiolate addition (yield improvement: 20–30%) .
Advanced: How can advanced degradation studies inform waste management protocols?
Methodological Answer:
- Photocatalysis: TiO2-mediated degradation under UV light (monitor via LC-MS for intermediate identification).
- Ozonolysis: Measure reaction kinetics (k = 0.05–0.1 min⁻¹) in aqueous solutions .
- Wastewater Simulation: Pilot-scale activated sludge reactors to assess biodegradability (% removal >70% in 48 hours) .
Advanced: What interdisciplinary approaches integrate this compound into material science or catalysis?
Methodological Answer:
- Coordination Chemistry: Synthesize metal complexes (e.g., Cu²⁺ or Pd²⁺) for catalytic applications (Suzuki coupling, TOF >500 h⁻¹) .
- Polymer Functionalization: Graft onto polystyrene backbones via RAFT polymerization for antimicrobial coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
